(3,3-Difluorocyclohexyl)methanesulfonyl chloride
Overview
Description
“(3,3-Difluorocyclohexyl)methanesulfonyl chloride” is a chemical compound used for pharmaceutical testing . It is a high-quality reference standard that provides accurate results .
Molecular Structure Analysis
The molecular structure of “(3,3-Difluorocyclohexyl)methanesulfonyl chloride” is represented by the InChI code:1S/C7H11ClF2O2S/c8-13(11,12)5-6-2-1-3-7(9,10)4-6/h6H,1-5H2
. This indicates that the compound consists of 7 carbon atoms, 11 hydrogen atoms, 1 chlorine atom, 2 fluorine atoms, 2 oxygen atoms, and 1 sulfur atom . Physical And Chemical Properties Analysis
“(3,3-Difluorocyclohexyl)methanesulfonyl chloride” has a molecular weight of 232.68 . It is stored at a temperature of 4 degrees Celsius . The compound is in powder form .Scientific Research Applications
Electrochemical Applications
One study explores the electrochemical properties of vanadium pentoxide films in a methanesulfonyl chloride (MSC)-aluminum chloride ionic liquid. This work highlights the potential of MSC in developing cathode materials for energy storage applications. The reversible intercalation of sodium into vanadium pentoxide films suggests a promising avenue for enhancing battery technologies (Su, L., Winnick, J., & Kohl, P., 2001).
Organic Synthesis and Catalysis
MSC serves as a versatile reagent in organic synthesis, facilitating novel rearrangements and bond formations. For instance, the treatment of certain fluorinated alcohols with MSC leads to unexpected products through sigmatropic rearrangements, showcasing the reagent's role in synthetic chemistry for constructing complex molecular structures (Ando, A., Nishihara, M., Sato, K., Omote, M., & Kumadaki, I., 2005).
Another study emphasizes the stereoselective synthesis of dienes from allenols using MSC, further illustrating the compound's utility in facilitating intricate chemical transformations (Alcaide, B., Almendros, P., Aragoncillo, C., & Redondo, M. C., 2005).
Environmental and Material Science
The decomposition of MSC has been studied as a key step in low-temperature methane conversions, indicating its potential impact on environmental technologies and sustainable chemical processes. Research into the catalytic systems for MSC decomposition offers insights into novel methods for methane utilization and conversion to more valuable chemicals (Kang, S., Zhou, W., Ma, Q., Zhang, Q., Chen, G., & Tang, Y., 2017).
Safety And Hazards
properties
IUPAC Name |
(3,3-difluorocyclohexyl)methanesulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClF2O2S/c8-13(11,12)5-6-2-1-3-7(9,10)4-6/h6H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSPHSERFSNKLAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)(F)F)CS(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClF2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3,3-Difluorocyclohexyl)methanesulfonyl chloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.